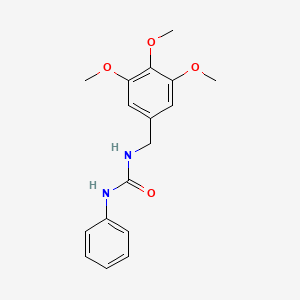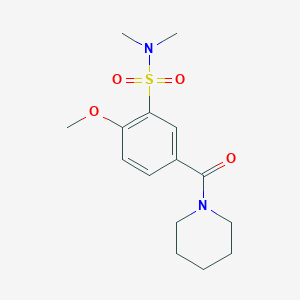![molecular formula C22H19N5OS B4425214 2-(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyridinyl)-1,3-benzothiazole](/img/structure/B4425214.png)
2-(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyridinyl)-1,3-benzothiazole
描述
2-(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyridinyl)-1,3-benzothiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BTA-1 and has been extensively studied for its biological and chemical properties.
作用机制
The mechanism of action of BTA-1 is complex and involves multiple pathways. BTA-1 has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. BTA-1 also binds to zinc ions and can affect the activity of zinc-dependent enzymes and transcription factors. The exact mechanism by which BTA-1 induces apoptosis in cancer cells is not fully understood, but it is thought to involve the activation of caspases and the release of cytochrome c from mitochondria.
Biochemical and Physiological Effects:
BTA-1 has been shown to have a range of biochemical and physiological effects. In cancer cells, BTA-1 induces apoptosis and inhibits cell proliferation. BTA-1 has also been shown to inhibit the growth of blood vessels in tumors, which can limit the supply of nutrients and oxygen to cancer cells. In normal cells, BTA-1 has been shown to affect the activity of zinc-dependent enzymes and transcription factors, which can affect gene expression and cellular metabolism.
实验室实验的优点和局限性
BTA-1 has several advantages for use in lab experiments. It is a relatively small molecule that can be easily synthesized and purified. BTA-1 has a high affinity for zinc ions, which makes it a useful tool for studying the role of zinc in biological processes. However, there are also some limitations to using BTA-1 in lab experiments. BTA-1 can be toxic to cells at high concentrations, which can limit its use in certain assays. BTA-1 also has a relatively short half-life in cells, which can make it difficult to study long-term effects.
未来方向
There are several future directions for research on BTA-1. One area of research is the development of BTA-1 derivatives with improved anticancer properties. Researchers are also investigating the use of BTA-1 as a therapeutic agent for other diseases, such as Alzheimer's disease and diabetes. Another area of research is the development of new materials based on BTA-1, which could have applications in electronics, optics, and other fields. Finally, researchers are exploring the use of BTA-1 as a tool for studying the role of zinc in biological processes and for developing new zinc-based therapies.
科学研究应用
BTA-1 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BTA-1 has been investigated for its anticancer properties. Studies have shown that BTA-1 can induce apoptosis in cancer cells by inhibiting the activity of protein kinase CK2, which is involved in cell proliferation and survival. BTA-1 has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells.
In biochemistry, BTA-1 has been used as a fluorescent probe to detect the presence of metal ions in biological samples. BTA-1 has a high affinity for zinc ions and can be used to monitor changes in zinc concentration in cells and tissues. BTA-1 has also been used to study the role of zinc in various biological processes, including gene expression, enzyme activity, and signal transduction.
In materials science, BTA-1 has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. BTA-1 can be incorporated into polymers, nanoparticles, and other materials to create materials with tailored properties.
属性
IUPAC Name |
[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c28-22(27-14-12-26(13-15-27)19-9-3-4-10-23-19)16-6-5-11-24-20(16)21-25-17-7-1-2-8-18(17)29-21/h1-11H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZUVSZUFTXETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(N=CC=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclohexyl-2,2-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4425137.png)
![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide](/img/structure/B4425150.png)
![4-{[(1-isoxazol-3-ylethyl)(methyl)amino]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B4425161.png)
![N-cyclopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4425164.png)

![N-[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B4425176.png)
![N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]-2-furamide](/img/structure/B4425179.png)
![2-amino-4-methyl-5-[(4-methylphenyl)sulfonyl]-3-thiophenecarbonitrile](/img/structure/B4425189.png)

![2-{4-bromo-2-[(propylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B4425195.png)

![2-(2-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4425199.png)
![2-{2-[3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B4425209.png)
![N-{3-[(4-benzoyl-1-piperazinyl)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4425219.png)